
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the azetidine ring, an ethylamino group, and a propanol chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Addition of the Ethylamino Group: The ethylamino group can be introduced through reductive amination. This involves the reaction of the azetidine intermediate with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanol Chain: The propanol chain can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a saturated nitrogen-containing ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, alcohols, and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated nitrogen-containing rings.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity. It may interact with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications. It may have pharmacological properties that make it useful in drug development.
Industry: Used in the development of new materials and chemicals. Its unique structure can impart desirable properties to industrial products.
Wirkmechanismus
The mechanism of action of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors. The benzyl group and ethylamino group can interact with hydrophobic and hydrophilic regions of the target, respectively. The azetidine ring can provide structural rigidity and specificity in binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Benzylazetidin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(butylamino)propan-1-ol: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is unique due to the presence of the ethylamino group, which can impart different chemical and biological properties compared to its analogs. The combination of the benzyl group, azetidine ring, and ethylamino group provides a unique scaffold for interaction with molecular targets.
Eigenschaften
Molekularformel |
C15H24N2O |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
3-(1-benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-15(8-9-18)14-11-17(12-14)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
InChI-Schlüssel |
XGIOTCZSTBASQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCO)C1CN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



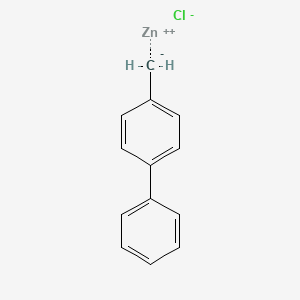
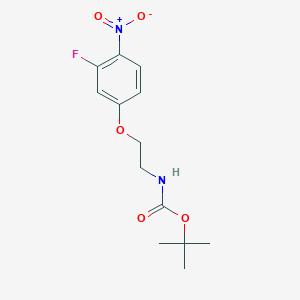
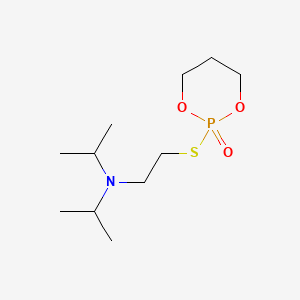

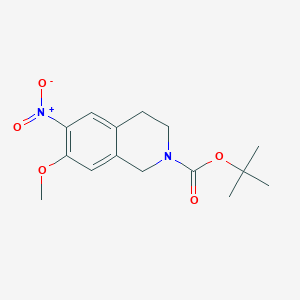

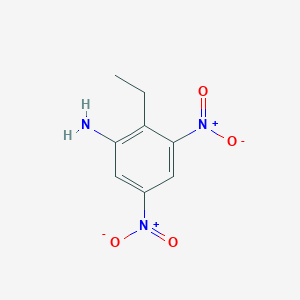

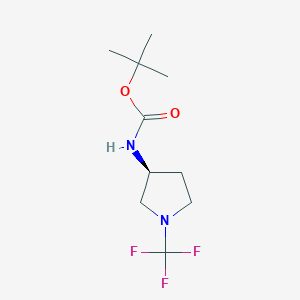
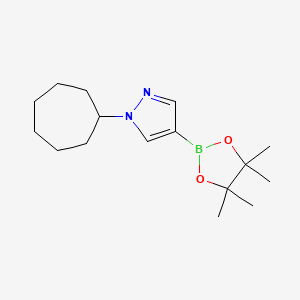

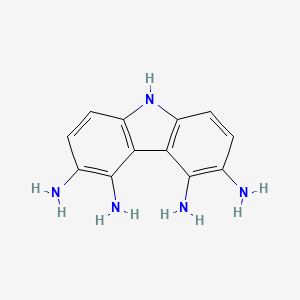
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
